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molecular formula C13H14Cl2O B1369963 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone

1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone

Cat. No. B1369963
M. Wt: 257.15 g/mol
InChI Key: YNQPKAQOSTXSBN-UHFFFAOYSA-N
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Patent
US05652271

Procedure details

Methylmagnesium iodide (3M solution in ether; 100 ml) was added dropwise at 0° C. under nitrogen to a stirred solution of 1-(3,4-dichlorophenyl) cyclopentanecarbonitrile (48 g) in ether (100 ml), then the mixture was stirred at ambient temperature for 24 hours. The resulting solid was collected by filtration, washed with ether, and added in portions to an ice-cold mixture of water (200 ml) and concentrated hydrochloric acid (125 ml). The mixture was heated at 95° C. for 1 hour, then allowed to cool to ambient temperature. The product was extracted into ether (5×100 ml), and the combined extracts were washed with water (2×100 ml), dried over magnesium sulphate, and the solvent removed in vacuo. The residue was distilled to give 1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone as a pale yellow oil (31.9 g), b.p. 124°-128° C./0.5 mbar.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Mg]I.[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2(C#N)[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11].CC[O:21][CH2:22][CH3:23]>>[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2([C:22](=[O:21])[CH3:23])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]I
Name
Quantity
48 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCC1)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
added in portions to an ice-cold mixture of water (200 ml) and concentrated hydrochloric acid (125 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 95° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (5×100 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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